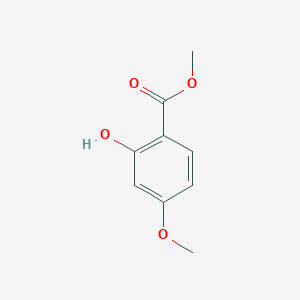

Methyl 4-methoxysalicylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICRWXFGZCVTBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202860 | |

| Record name | Methyl 4-methoxysalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5446-02-6 | |

| Record name | Methyl 4-methoxysalicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5446-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methoxysalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005446026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5446-02-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-methoxysalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methoxysalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-METHOXYSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R86H93L9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Derivatization Strategies for Methyl 4 Methoxysalicylate

Esterification Reactions and Optimizations for Methyl 4-methoxysalicylate Synthesis

The synthesis of this compound is most commonly achieved through the esterification of its parent carboxylic acid, 4-methoxysalicylic acid. ontosight.ai This process involves the reaction of the carboxylic acid with methanol (B129727) to form the corresponding methyl ester. ma.edu The reaction is an equilibrium process, and various strategies are employed to drive it towards the product side for higher yields. ma.eduuomustansiriyah.edu.iq

Acid-Catalyzed Approaches and Yield Enhancements

The Fischer-Speier esterification is a classical and widely used method for synthesizing esters, including this compound. ma.edumasterorganicchemistry.com This approach involves reacting 4-methoxysalicylic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). ma.edumasterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. ma.eduuomustansiriyah.edu.iq A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the protonated ester. masterorganicchemistry.com Deprotonation of this species regenerates the acid catalyst and provides the final ester product. masterorganicchemistry.com

To enhance the yield, the reaction is often conducted under reflux conditions, and an excess of the alcohol (methanol) is used to shift the equilibrium towards the formation of the ester. ma.eduyoutube.com Another technique to drive the reaction to completion is the removal of water as it is formed. ma.eduuomustansiriyah.edu.iq

A specific preparation involves reacting 4-methoxysalicylic acid with dimethyl sulfate (B86663) in the presence of sodium bicarbonate in acetone (B3395972), which results in a high yield of 89.5% after recrystallization. prepchem.com

Table 1: Conditions for Acid-Catalyzed Synthesis of Salicylate (B1505791) Esters

| Carboxylic Acid | Alcohol/Reagent | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Salicylic (B10762653) Acid | Methanol | Sulfuric Acid | Boil for 75 minutes | Not specified | ma.edu |

| 4-Methoxysalicylic Acid | Dimethyl Sulfate | Sodium Bicarbonate | Reflux in acetone for 20 hours | 89.5% | prepchem.com |

This table is interactive. Click on the headers to sort the data.

Novel Catalytic Systems for this compound Production

Beyond traditional acid catalysis, novel systems have been developed to improve efficiency, selectivity, and environmental friendliness. One such method involves the use of a nonquaternizable tertiary amine as a catalyst for the esterification of hydroxybenzoic acids with halocarbons in a homogeneous liquid phase. google.com

Phase transfer catalysis represents another advanced strategy. In this method, salts of carboxylic acids are reacted with alkyl halides in an aqueous medium in the presence of a phase transfer catalyst. google.com This technique can be advantageous for achieving good conversion rates and selectivity, particularly in minimizing the potential O-alkylation side reaction. google.com

More recently, Methyl Salicylate itself has been employed as a selective and less toxic methylating agent for the esterification of various carboxylic acids. organic-chemistry.org This transformation is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylacetamide (DMA) at elevated temperatures. organic-chemistry.org The intramolecular hydrogen bond within the Methyl Salicylate molecule is considered crucial for its reactivity in these reactions. organic-chemistry.org Solid base catalysts, such as magnesium oxide-zirconium dioxide (MgO-ZrO₂), have also shown high efficacy in related esterification reactions, suggesting their potential applicability. lpnu.ua

Functionalization of the Aromatic Core of this compound

The benzene (B151609) ring of this compound is rich in electrons, making it amenable to various electrophilic aromatic substitution reactions. This allows for the introduction of new functional groups, which can significantly alter the molecule's properties.

Alkylation and Acylation Strategies on the this compound Scaffold

The phenolic hydroxyl group of this compound can be readily alkylated. For instance, a series of benzyl-ether analogs were synthesized via a one-pot reaction between this compound and various substituted benzyl (B1604629) halides. stjohns.edu This O-alkylation is a straightforward method for introducing diverse structural motifs onto the salicylate core. stjohns.edunih.gov

C-acylation, the introduction of an acyl group directly onto the carbon skeleton of the aromatic ring, can be achieved through Friedel-Crafts-type reactions. While direct acylation of the this compound ring is less common in the literature reviewed, related C-acylation reactions have been performed on similar scaffolds. For example, trilithiated acetoacetanilides have been condensed with lithiated Methyl Salicylates, followed by acid-catalyzed cyclization, demonstrating a C-C bond-forming strategy at the aromatic ring. researchgate.net

Halogenation and Nitration of this compound Derivatives

Halogenation of salicylate derivatives typically occurs at the positions ortho and para to the activating hydroxyl group. researchgate.net For this compound, the directing effects of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups would favor electrophilic substitution at the 3- and 5-positions. Studies on related salicylates show that halogenation with agents like chlorine or fluorine preferentially yields 3- and/or 5-halogenated products. researchgate.net

Nitration of the aromatic ring introduces a nitro group (-NO₂), a versatile functional group that can be further transformed. The nitration of 4-methoxysalicylic acid using a mixture of nitric acid and a zirconium-based catalyst has been shown to produce 5-nitro-4-methoxysalicylic acid. google.com Similarly, the nitration of the closely related methyl salicylate with iron(III) nitrate (B79036) can yield a mixture of 3-nitro and 5-nitro derivatives, with the product ratio influenced by the reaction conditions. ciac.jl.cn The use of nitric and sulfuric acids is a standard method for nitrating aromatic rings, where the generated nitronium ion (NO₂⁺) acts as the electrophile. aiinmr.com

Table 2: Regioselectivity in the Nitration of Salicylate Derivatives

| Substrate | Nitrating Agent | Catalyst/Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| 4-Methoxysalicylic Acid | Nitric Acid | Zirconium Compound | 5-Nitro-4-methoxysalicylic acid | google.com |

| Methyl Salicylate | Iron(III) Nitrate | Acidity/Basicity dependent | 3-Nitro and 5-Nitro derivatives | ciac.jl.cn |

This table is interactive. Click on the headers to sort the data.

Diversification via Side Chain Modifications of this compound

The functional groups attached to the aromatic ring—the hydroxyl, methoxy, and methyl ester groups—offer numerous opportunities for chemical modification.

Demethylation of the 4-methoxy group is a common transformation. Reagents such as boron tribromide (BBr₃) are effective for cleaving the aryl-methyl ether bond to reveal a free hydroxyl group. nih.gov Another method involves using lithium iodide (LiI) in pyridine (B92270) at high temperatures to achieve demethylation. nih.gov

The ester group can be hydrolyzed back to a carboxylic acid through saponification. This is typically achieved by heating the ester with a base, such as lithium hydroxide (B78521) (LiOH) in a solvent mixture like aqueous tetrahydrofuran (B95107) (THF). nih.gov This transformation is useful for creating derivatives where a free carboxylic acid is required.

Synthesis of Complex Analogues Derived from this compound

The strategic functionalization of this compound enables the generation of diverse molecular scaffolds, moving beyond simple derivatives to complex analogues with potential applications in various fields of chemical research.

This compound has been utilized as a key starting material in the design and synthesis of non-xanthone analogues of the natural product α-mangostin. stjohns.edu Recognizing the pharmacological potential of α-mangostin, which possesses a rigid tricyclic xanthone (B1684191) core, researchers have developed more flexible derivatives that retain the essential hydroxybenzoate scaffold. stjohns.edu

This approach involved a one-pot chemical synthesis to produce a series of benzyl-ether analogues. The synthesis is noted for its simplicity and suitability for large-scale preparation. stjohns.edu The methodology allows for the introduction of various benzyl and alkyl groups at the 2-position of the this compound core, facilitating extensive medicinal chemistry exploration. stjohns.edu Eight distinct benzyl-ether analogues were prepared with various substituents at the 4-position of the aryl ring in relatively high yields (around 70%). stjohns.edu

Table 1: Synthesized Non-Xanthone Benzyl-Ether Analogues

| Core Structure | Modification | Synthetic Approach |

|---|

While this compound is the ester, its corresponding carboxylic acid, 4-methoxysalicylic acid, is a pivotal synthon for creating heterocyclic structures, specifically 1,3,4-oxadiazole (B1194373) derivatives. nih.govselleckchem.com This class of compounds is of significant interest in chemical and pharmaceutical research. The synthetic pathway to these derivatives typically begins with 4-methoxysalicylic acid. researchgate.net

A general and convenient method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the oxidative cyclization of aroylhydrazones, which are derived from the corresponding salicylic acids. researchgate.net In one reported series, 4-methoxysalicylic acid was used to prepare hydrazides, which were then reacted further to yield a range of 1,3,4-oxadiazole derivatives. nih.govresearchgate.net These syntheses highlight the utility of the salicylic acid moiety in building five-membered heterocyclic rings. researchgate.net

Table 2: Examples of 1,3,4-Oxadiazole Derivatives from Salicylic Acid Precursors

| Precursor | Resulting Scaffold | Key Synthetic Step |

|---|---|---|

| 4-Methoxysalicylic Acid | 2,5-disubstituted-1,3,4-oxadiazole | Formation of hydrazides followed by cyclization. researchgate.net |

A related sulphur-containing analogue, methyl 4-methoxythiosalicylate, serves as the starting point for the synthesis of the benzisothiazol-3-one scaffold. nih.gov This heterocyclic system is a component of molecules developed as positive allosteric modulators for the metabotropic glutamate (B1630785) subtype 2 receptor. nih.gov

The synthetic sequence is initiated by converting methyl 4-methoxythiosalicylate into an amide derivative by treating it with a corresponding amine in the presence of trimethylaluminum. nih.govnih.gov The crucial cyclization step to form the benzisothiazol-3-one ring is achieved through a phenyliodine(III) bis(trifluoroacetate) (PIFA)-mediated reaction. This process involves the in situ formation of an N-acylnitrenium ion, which is then intramolecularly trapped by the thiol moiety. nih.govnih.gov Subsequent demethylation of the methoxy group, for instance using boron tribromide (BBr₃), yields the final hydroxylated scaffold, which can be further functionalized. nih.govnih.gov

Table 3: Synthetic Scheme for Benzisothiazol-3-one Scaffold

| Starting Material | Intermediate 1 | Intermediate 2 | Final Scaffold |

|---|---|---|---|

| Methyl 4-methoxythiosalicylate | Amide derivative | Cyclized benzisothiazol-3-one derivative | Demethylated benzisothiazol-3-one |

| Reagents | Amine, Trimethylaluminum | PIFA | BBr₃ |

Stereoselective Synthesis Involving this compound Intermediates

The utility of this compound extends to the complex and highly controlled field of stereoselective synthesis. It has been documented as a key building block in the enantioselective synthesis of the bioactive natural products (+)-coriandrone A and (+)-coriandrone B. sigmaaldrich.com

The incorporation of this compound into the synthetic route allows for the precise construction of chiral centers, demonstrating its value as an intermediate in preparing enantiomerically pure compounds. This application underscores the importance of simple, readily available aromatic compounds in assembling complex, three-dimensional molecular structures with specific stereochemistry.

Spectroscopic Characterization and Computational Chemistry of Methyl 4 Methoxysalicylate and Its Analogues

Advanced Spectroscopic Techniques for Structural Elucidation of Methyl 4-methoxysalicylate

The precise structure of this compound can be determined using a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment.thegoodscentscompany.comfarmaceut.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis.chemicalbook.com

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals for each set of non-equivalent protons in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons.

The ¹H NMR spectrum of this compound typically shows the following signals:

A singlet for the methyl ester protons (-COOCH₃).

A singlet for the methoxy (B1213986) group protons (-OCH₃) attached to the aromatic ring.

A series of signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring. The specific splitting patterns (e.g., doublets, doublet of doublets) arise from spin-spin coupling between adjacent protons and are crucial for determining their relative positions on the ring.

A singlet for the hydroxyl proton (-OH), which can sometimes be broad and its chemical shift can vary depending on the solvent and concentration.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| -COOCH₃ | ~3.9 | Singlet |

| -OCH₃ | ~3.8 | Singlet |

| Aromatic-H | ~6.4 - 7.8 | Multiplet |

| -OH | Variable | Singlet (broad) |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis.tcichemicals.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. oregonstate.edu Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Key signals in the ¹³C NMR spectrum include:

A signal for the carbonyl carbon of the ester group, typically found in the 160-185 ppm region. chemguide.co.uk

Signals for the six carbons of the aromatic ring, with their chemical shifts influenced by the attached substituents (hydroxyl, methoxy, and methyl ester groups). The carbon attached to the oxygen of the methoxy group and the carbon attached to the hydroxyl group will have distinct chemical shifts. yale.edu

A signal for the carbon of the methyl ester group.

A signal for the carbon of the methoxy group.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~170 |

| Aromatic C-O | ~164 |

| Aromatic C-OH | ~162 |

| Aromatic C-H | ~100 - 132 |

| Aromatic C-COOCH₃ | ~105 |

| -OCH₃ | ~55 |

| -COOCH₃ | ~52 |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. Quaternary carbons (those without attached hydrogens) often show weaker signals. oregonstate.edu

Vibrational Spectroscopy for Molecular Dynamics and Interactions

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide valuable insights into the functional groups and molecular vibrations within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy and Peak Assignments.thegoodscentscompany.comchemicalbook.comoregonstate.edu

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. docbrown.info

Key characteristic absorption bands in the FTIR spectrum of this compound include:

A broad O-H stretching band for the hydroxyl group, typically in the range of 3300-2500 cm⁻¹. The broadness is due to hydrogen bonding. docbrown.info

C-H stretching vibrations for the aromatic ring and the methyl groups, usually observed around 3100-2850 cm⁻¹. docbrown.info

A strong C=O stretching band for the ester carbonyl group, typically appearing around 1700-1680 cm⁻¹. docbrown.info

C=C stretching vibrations within the aromatic ring, which give rise to peaks in the 1600-1450 cm⁻¹ region. docbrown.info

C-O stretching vibrations for the ester and ether linkages, observed in the 1300-1000 cm⁻¹ region. researchgate.net

Table 3: FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3200 (broad) | O-H Stretch | Hydroxyl (-OH) |

| ~3000 | C-H Stretch | Aromatic & Methyl |

| ~1680 | C=O Stretch | Ester Carbonyl |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250, ~1150 | C-O Stretch | Ester & Ether |

Note: The exact peak positions can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution). nist.gov

Raman Spectroscopy Applications.thegoodscentscompany.com

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While some vibrations are strong in FTIR, others may be more prominent in the Raman spectrum, providing a more complete picture of the molecule's vibrational modes.

For this compound, Raman spectroscopy can be particularly useful for:

Observing the symmetric vibrations of the aromatic ring, which are often strong in Raman spectra.

Characterizing the C=C and C-C stretching modes within the benzene ring.

Identifying the molecule in complex mixtures or in solid-state formulations, as it can be performed directly on intact samples with minimal preparation. nih.govnih.gov

The Raman spectrum of a related compound, methyl salicylate (B1505791), shows characteristic peaks that can be used as a reference for interpreting the spectrum of this compound. researchgate.net The presence of the additional methoxy group in this compound will lead to some shifts and additional peaks in the spectrum, aiding in its specific identification. southernscientific.co.uk

Terahertz Time-Domain Spectroscopy (THz-TDS) for Isomer Differentiation and Weak Interactions (of Methoxysalicylic Acid Isomers)

Terahertz time-domain spectroscopy (THz-TDS) has emerged as a powerful non-destructive technique for distinguishing between isomers of methoxysalicylic acid. researchgate.netnih.gov This method probes the low-frequency vibrational modes of molecules, which are highly sensitive to subtle differences in molecular structure and intermolecular interactions. academax.com

A study investigating 3-, 4-, and 6-methoxysalicylic acid using THz-TDS in the 0.4–3.0 THz range demonstrated distinct characteristic absorption spectra for each isomer. researchgate.netaip.org These differences in the THz spectra, including the shape, intensity, and position of absorption peaks, allow for their accurate identification. aip.orgresearchgate.net For instance, the absorption peak of 6-methoxysalicylic acid at 1.18 THz corresponds to offset peaks in 3-methoxysalicylic acid (0.96 THz) and 4-methoxysalicylic acid (1.48 THz). aip.org Conversely, absorption peaks around 2.43-2.46 THz show high consistency among the three isomers, indicating similar vibrational modes in that region. aip.orgaip.org

Computational methods, such as density functional theory (DFT), have been employed to simulate the THz spectra of these isomers, showing good agreement with experimental results. researchgate.netresearchgate.net These calculations, combined with potential energy distribution (PED) analysis, help to assign the observed absorption peaks to specific molecular vibrational modes. researchgate.netresearchgate.net

Furthermore, THz-TDS, in conjunction with computational analyses like the interaction region indicator (IRI) and energy decomposition analysis based on forcefield (EDA-FF), provides insights into the weak intermolecular interactions within the crystal structures of these isomers. aip.orgresearchgate.net Studies have shown that van der Waals interactions are the dominant type of weak interaction in 3-, 4-, and 6-methoxysalicylic acid, with dispersion forces being the main contributor. aip.orgresearchgate.net While there are slight variations in the intra- and inter-molecular weak hydrogen bonds among the isomers, these subtle differences contribute to their unique THz spectral fingerprints. aip.orgresearchgate.net

Table 1: Experimental and Simulated THz Absorption Peaks of Methoxysalicylic Acid Isomers

| Isomer | Experimental Peak (THz) | Simulated Peak (THz) |

| 3-methoxysalicylic acid | 0.96 | - |

| 1.22 (shoulder) | - | |

| 2.43 | - | |

| 4-methoxysalicylic acid | 1.48 | - |

| 1.68 (shoulder) | - | |

| 2.46 | - | |

| 6-methoxysalicylic acid | 1.18 | - |

| 2.46 | - |

Data sourced from a study on the chemical bonds and weak interactions of methoxysalicylic acid isomers. aip.orgaip.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the fragmentation patterns of this compound. The electron ionization (EI) mass spectrum of this compound provides a fingerprint of its fragmentation, which is crucial for its identification. nist.gov The molecular weight of this compound is 182.17 g/mol . nih.govscbt.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile compounds like this compound. ncsu.edu This technique separates the components of a mixture before they are introduced to the mass spectrometer for detection and identification. ncsu.edu

GC-MS has been instrumental in identifying this compound in various natural sources. For example, it was identified as a major component (37.1%) in the volatile oil of Primula veris subsp. columnae flowers. ncsu.edu It has also been reported in Periploca sepium. nih.gov The Kovats retention index, a parameter used in gas chromatography to standardize retention times, has been determined for this compound on different types of columns. nih.gov

The analysis of complex mixtures, such as those from lignin (B12514952) depolymerization, can be aided by techniques like positive matrix factorization applied to GC/MS data. This approach helps to identify groups of compounds with similar fragmentation patterns, which can include derivatives of methoxybenzoic acid. rsc.org For derivatized samples, such as the trimethylsilyl (B98337) (TMS) derivative of this compound, GC-MS analysis is also employed. nist.gov

MS-MS and Ion Trap Techniques

While specific MS-MS and ion trap data for this compound is not extensively detailed in the provided context, these techniques are powerful tools for structural elucidation. MS-MS, or tandem mass spectrometry, involves multiple stages of mass analysis, typically to fragment a specific ion and analyze its fragments. This provides more detailed structural information than a single stage of mass spectrometry. Ion trap mass spectrometers can perform multiple fragmentation experiments sequentially, offering a wealth of structural data.

Electronic Absorption and Luminescence Spectroscopy

Electronic absorption and luminescence spectroscopy provide valuable information about the electronic transitions and excited-state properties of this compound and its analogs.

Ultraviolet (UV) Excitation and Emission Properties

Methyl salicylate and its derivatives, including this compound, exhibit characteristic absorption in the ultraviolet-visible (UV-Vis) region due to their conjugated π-electron systems. mdpi.com The UV-Vis absorption spectrum of methyl salicylate typically shows a prominent peak between 230-240 nm, attributed to a π-π* transition of the aromatic ring, and a broader band in the 280-330 nm range, assigned to an n-π* transition. mdpi.com

The fluorescence properties of these compounds are of significant interest. For instance, the photophysical properties of thiophene-modified salicylate derivatives have been investigated, showing strong luminescence in the 380–500 nm range upon UV excitation. researchgate.net In a study of a copper complex for glyphosate (B1671968) detection, a derivative of this compound was synthesized, and its fluorescence properties were central to the sensing mechanism. myu-group.co.jp

Dual Fluorescence Phenomena and Excited-State Proton Transfer (ESIPT) Dynamics

A fascinating aspect of some salicylic (B10762653) acid derivatives is the phenomenon of dual fluorescence, which is often linked to Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net In this process, upon electronic excitation, a proton is transferred from the hydroxyl group to the carbonyl oxygen, leading to the formation of a keto-tautomer which then fluoresces at a different wavelength than the original enol form. researchgate.net

While methyl salicylate itself is known to exhibit dual fluorescence, the specific ESIPT dynamics of this compound are not as extensively documented in the provided results. researchgate.netrsc.org However, studies on related compounds provide valuable insights. For example, research on 5-methoxysalicylic acid in the presence of diethyl ether revealed that ESIPT occurs very rapidly, faster than fluorescence, leading to an equilibrium between the normal and tautomeric excited states before emission. acs.orgnih.gov The subsequent relaxation of the complex leads to a dynamic Stokes shift of the tautomeric fluorescence band. acs.orgnih.gov

In another example, dual emissions, including fluorescence and phosphorescence, were observed in luminescent tetranuclear zinc(II) clusters containing a methyl-5-iodo-3-methoxysalicylate ligand. nih.govacs.orgnih.gov At room temperature, a crystalline sample of the ligand, methyl-5-iodo-3-methoxysalicylate, showed light blue fluorescence with a maximum at 473 nm. nih.govacs.org Upon cooling to 77 K, in addition to the fluorescence band, a strong green phosphorescence appeared with emission maxima between 510-522 nm. nih.govacs.orgnih.gov This was attributed to internal and external heavy-atom effects from the iodine substitutions and intermolecular halogen interactions. nih.govacs.orgnih.gov

Table 2: Photophysical Properties of a Methyl-5-iodo-3-methoxysalicylate Ligand and its Zinc(II) Clusters at 77 K

| Compound | Emission Maxima (nm) | Quantum Yield (Φem) | Average Lifetime (τav) (ms) |

| HLI | 473 | - | - |

| Cluster 1 | 425, 510 | 0.28 | 0.78 |

| Cluster 2 | 438, 522 | 0.47 | 0.95 |

| Cluster 3 | 430, 515 | 0.35 | 0.85 |

Data adapted from a study on dual emission in luminescent tetranuclear zinc(II) clusters. nih.govacs.orgnih.gov

Quantum Chemical Calculations and Theoretical Modeling

The intricate photophysical and photochemical properties of this compound and its analogues are extensively investigated using a suite of quantum chemical calculations and theoretical modeling techniques. These computational approaches provide a molecular-level understanding of their electronic structure, vibrational characteristics, and the dynamics of processes such as intramolecular proton transfer and intermolecular interactions.

Density Functional Theory (DFT) has proven to be a robust method for investigating the electronic structure and vibrational properties of this compound and its analogues. acs.orggmu.edunih.gov DFT calculations, often employing hybrid functionals like B3LYP, are utilized to optimize the ground-state geometries and predict vibrational frequencies. mdpi.com For instance, studies on methoxysalicylic acid isomers, which are close analogues, have successfully used DFT to calculate and assign characteristic absorption peaks in the terahertz (THz) region, showing good agreement with experimental spectra. aip.org These calculations help in understanding how the substitution pattern, such as the position of the methoxy group, influences the molecular structure and its vibrational landscape.

Energetic and vibrational analyses of methyl salicylate isomers, another important analogue, have been performed using DFT. gmu.edunih.gov These studies have identified multiple stable isomers in the ground state and have been instrumental in assigning experimental infrared (IR) spectra. gmu.edu The calculated vibrational spectra for the most stable isomers of methyl salicylate show excellent agreement with gas-phase IR experiments. gmu.eduacs.org Such computational studies provide a detailed assignment of vibrational modes, including O-H stretching, C-H stretching, and various bending and torsional modes of the aromatic ring and substituent groups. gmu.eduaip.org

The following table summarizes representative calculated vibrational frequencies for a related compound, 4-methoxysalicylic acid, from a DFT study.

| Experimental THz Peak (THz) | Simulated THz Peak (THz) | Vibrational Mode Description |

|---|---|---|

| 0.70 | 0.61 | Bond length stretching and bond angle bending |

| 1.48 | 1.51 | Bond length stretching and bond angle bending |

| 2.46 | 2.50 | Bond length stretching and bond angle bending |

Data derived from a study on methoxysalicylic acid isomers. aip.orgaip.org

To accurately describe the photochemistry of molecules like this compound, which involves electronically excited states, more advanced computational methods are required. The Complete Active Space Self-Consistent Field (CASSCF) and the second-order perturbation theory corrected (CASPT2) methods are powerful tools for studying excited-state potential energy surfaces and identifying deactivation pathways. acs.orgresearchgate.netresearchgate.net

For methyl salicylate, a close analogue, the combination of quantum mechanics (specifically CASPT2//CASSCF) and molecular mechanics (MM) has been employed to explore its excited-state intramolecular proton transfer (ESIPT) and subsequent relaxation mechanisms in solution. researchgate.net These calculations have elucidated several nonradiative relaxation pathways from the initially populated excited state (S1). One major pathway involves the ESIPT process to form a tautomer, which then decays back to the ground state (S0) via a conical intersection. researchgate.net Another deactivation channel involves intersystem crossing (ISC) to a triplet state (T1), which can then relax back to the S0 state. researchgate.net

These high-level calculations are crucial for understanding the photostability and fluorescence properties of these compounds. The topography of the potential energy surfaces, including the location of minima, transition states, and conical intersections, governs the competition between different deactivation channels, such as fluorescence, intersystem crossing, and internal conversion. researchgate.netresearchgate.net

A key photochemical process in this compound and its analogues is intramolecular proton transfer (IPT), particularly in the excited state (ESIPT). researchgate.netresearchgate.net Computational studies are essential for elucidating the detailed mechanism of this ultrafast reaction. The ESIPT process involves the transfer of the phenolic proton to the carbonyl oxygen of the ester group, leading to the formation of a transient tautomer. researchgate.net

Theoretical investigations on methyl salicylate have shown that upon photoexcitation to the S1 state, the ESIPT occurs rapidly, leading to a keto-enol tautomerization. researchgate.net The resulting tautomer is responsible for the large Stokes-shifted fluorescence observed experimentally. researchgate.net The potential energy profile for this process, calculated using methods like CASPT2//CASSCF, reveals the energetic landscape of the transfer, including the presence or absence of an energy barrier. acs.orgresearchgate.net Following the ESIPT, the molecule can relax back to the initial ground state form through a ground-state intramolecular proton transfer (GSIPT). researchgate.net

The study of the potential energy surfaces for both the ground and excited states provides a comprehensive picture of the entire photochemical cycle, from photoexcitation to the final relaxation back to the initial state. acs.orgresearchgate.net

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time evolution of molecular systems, providing insights into intermolecular interactions and the influence of the environment. researchgate.netwhiterose.ac.uk For this compound, MD simulations can be employed to understand its behavior in different solvents and its interactions with other molecules, such as in biological systems or at interfaces. researchgate.netacs.org

MD simulations can reveal the dynamics of hydrogen bonding between the solute and solvent molecules, which can significantly influence the compound's properties and reactivity. researchgate.net For example, simulations can show how water molecules or other polar solvents interact with the hydroxyl and carbonyl groups of this compound, affecting the intramolecular hydrogen bond and potentially the ESIPT process.

To gain a deeper understanding of the nature of intermolecular forces, Energy Decomposition Analysis based on Force Fields (EDA-FF) can be utilized. This method partitions the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion (van der Waals) interactions. aip.orgresearchgate.net

A study on methoxysalicylic acid isomers employed EDA-FF to analyze the weak interactions within their crystal structures. aip.org The analysis revealed that the dominant type of weak interaction was the van der Waals interaction, with dispersion forces being the main contributor. aip.org The study also identified slight differences in the intra- and intermolecular weak hydrogen bonds among the isomers. aip.org

The following table presents a conceptual breakdown of interaction energies as would be determined by an EDA-FF analysis.

| Interaction Component | Description | Typical Contribution |

|---|---|---|

| Electrostatic | Interaction between the static charge distributions of the molecules. | Attractive or Repulsive |

| Exchange-Repulsion | Pauli repulsion arising from the overlap of electron clouds. | Repulsive |

| Polarization | Inductive effects due to the distortion of electron clouds in the presence of other molecules. | Attractive |

| Dispersion | Attractive forces arising from instantaneous fluctuations in electron density (van der Waals forces). | Attractive |

This table provides a general overview of the components of interaction energy in EDA-FF.

Pharmacological and Biological Activities of Methyl 4 Methoxysalicylate and Its Derivatives

Anti-inflammatory and Analgesic Research

Derivatives of methyl salicylate (B1505791) have demonstrated significant anti-inflammatory and analgesic properties in various experimental models. This activity is largely attributed to their ability to interfere with the biochemical pathways that drive the inflammatory response.

The anti-inflammatory effects of methyl salicylate derivatives are significantly linked to their capacity to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins—key mediators of inflammation and pain asianpubs.orgekb.eg.

One notable derivative, Methyl Salicylate 2-O-β-D-lactoside (MSL), has been shown to non-selectively inhibit COX activity, with a more potent inhibitory effect on COX-2, the inducible enzyme primarily associated with inflammation chemimpex.com. This mechanism is similar to that of many non-steroidal anti-inflammatory drugs (NSAIDs) asianpubs.orghud.ac.uk.

Furthermore, various derivatives have been shown to suppress the production of critical pro-inflammatory cytokines. Studies on methyl salicylate glycosides and piperazine (B1678402) derivatives have demonstrated a dose-dependent reduction in the release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in macrophage cell models stimulated by lipopolysaccharide (LPS) hud.ac.ukresearchgate.net. For instance, certain methyl salicylate glycosides significantly suppressed the accumulation of nitric oxide (NO), another important inflammatory mediator, with inhibitory rates exceeding 50% at a concentration of 3.0 μg/mL researchgate.net. The anti-inflammatory activities of some synthesized methyl salicylate derivatives bearing a piperazine moiety were found to be higher than that of aspirin and comparable to indomethacin at the same dosage hud.ac.uk.

| Derivative | Target Mediator | Model | Key Finding | Source |

|---|---|---|---|---|

| Methyl Salicylate 2-O-β-D-lactoside (MSL) | COX-1 and COX-2 | In vitro enzyme assay | Non-selective COX inhibition, more potent against COX-2. | chemimpex.com |

| Methyl Salicylate Glycosides (J12122, J12123) | TNF-α, IL-1β, IL-6 | LPS-induced RAW264.7 macrophages | Dose-dependently inhibited cytokine production. | researchgate.net |

| Methyl Salicylate Glycosides (J12122, J12123) | Nitric Oxide (NO) | LPS-induced RAW264.7 macrophages | Inhibitory rates of 56.20% and 51.72% at 3.0 μg/mL. | researchgate.net |

| Methyl Salicylate-Piperazine Derivatives (M15, M16) | Inflammation (general) | Carrageenan-induced paw edema in mice | Activity was equal to or greater than indomethacin and aspirin. | hud.ac.uk |

| Methyl Salicylate-Piperazine Derivative (M16) | COX-2, TNF-α, IL-6 | LPS-induced RAW264.7 macrophages | Attenuated COX-2 up-regulation and inhibited cytokine release. | hud.ac.uk |

The potential of methyl salicylate derivatives in managing joint-related inflammatory conditions, such as rheumatoid arthritis, has been explored. Research using a mouse model of collagen-induced arthritis (CIA) has provided insights into their mechanisms of action in preserving joint health chemimpex.com.

In these studies, treatment with Methyl Salicylate 2-O-β-D-lactoside (MSL) after the onset of arthritis significantly prevented the progression of the disease. This therapeutic effect was achieved by suppressing the inflammatory response and subsequent joint destruction chemimpex.com. Mechanistically, MSL was found to block the activation of the nuclear factor-kappa B (NF-κB) signalling pathway. It inhibited the phosphorylation of key proteins like IκBα and p65, which prevents the translocation of NF-κB into the nucleus to transcribe pro-inflammatory genes chemimpex.com. This action within the joint tissues leads to a significant decrease in the production of TNF-α and IL-1β, thereby reducing inflammation and protecting cartilage and bone chemimpex.com.

Antimicrobial Efficacy

Methyl 4-methoxysalicylate is found in various plants known for their traditional use in treating infections nih.govjrmds.in. While direct studies on the antimicrobial spectrum of the pure compound are limited, research on plant extracts containing it and on structurally similar molecules provides evidence of its potential antimicrobial activities.

This compound has been identified as a component in plant extracts that exhibit antimicrobial properties ekb.egnih.gov. For example, it is a phytochemical constituent of Hemidesmus indicus, a plant whose extracts have shown antibacterial activity nih.gov. However, the specific contribution of this compound to this activity has not been fully elucidated.

Research on compounds with a high degree of structural similarity provides insight into potential mechanisms. Studies on 2-hydroxy-4-methoxybenzaldehyde, which differs only by its functional group (an aldehyde instead of a methyl ester), have shown it possesses antibacterial efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The mechanism of action for this related compound involves targeting and disrupting the bacterial cell membrane.

The specific antifungal activity of this compound is not extensively documented in dedicated studies. The compound is mentioned in patents and chemical literature related to antifungal agents, but specific data on its efficacy, spectrum of activity against fungal pathogens, and potential mechanisms are not well-defined in the reviewed scientific literature googleapis.comgoogle.comgoogleapis.comusp.br. Further research is required to determine if this compound or its derivatives possess clinically relevant antifungal properties.

Antioxidant Properties and Reactive Oxygen Species Scavenging

Phenolic compounds are well-known for their antioxidant capabilities, and this compound is no exception. Its chemical structure allows it to participate in reactions that neutralize harmful free radicals.

The compound is recognized for its antioxidant properties and is utilized in cosmetic and skincare formulations to help protect the skin from oxidative stress chemimpex.com. Oxidative stress is caused by an imbalance of reactive oxygen species (ROS), which can damage cells. The ability of this compound to scavenge these reactive species is a key aspect of its protective function.

Studies on derivatives, such as methyl salicylate glycosides, have confirmed their ability to reduce levels of ROS induced by inflammatory stimuli like LPS researchgate.net. Research on other related natural compounds, such as those isolated from Chinese lichen, also supports the high antioxidant potential of this class of molecules asianpubs.org. The mechanism of action is believed to involve the donation of a hydrogen atom from the phenolic hydroxyl group to stabilize free radicals, thereby terminating damaging chain reactions.

Immunosuppressive Effects and Molecular Mechanisms

Based on the available scientific literature, there is no specific information regarding the immunosuppressive effects of this compound or its direct derivatives.

Induction of Apoptosis in Activated Lymph Node Cells

No research findings were identified that describe the induction of apoptosis in activated lymph node cells by this compound.

Inhibition of PI3Kγ Pathway Activity

There is no available data from the search results detailing the inhibition of the PI3Kγ pathway by this compound.

Antiplatelet Activity and Antithrombotic Potential

Scientific literature detailing the antiplatelet activity or antithrombotic potential of this compound is not available in the provided search results.

Potential in Dermatology and Skin Care Applications (related to 4-methoxysalicylic acid potassium salt)

A derivative, Potassium 4-methoxysalicylate (4MSK), has been identified as a skin lightening agent approved for use in quasi-drugs in Japan since 2003. nih.govresearchgate.net Its mechanism of action involves targeting both melanocytes and keratinocytes to improve hyperpigmentation. nih.govnih.gov

Regulation of Keratinocyte Differentiation and Melanin Deposition

Potassium 4-methoxysalicylate (4MSK) demonstrates a significant role in dermatological applications through its dual-action mechanism. It not only suppresses melanin production by inhibiting tyrosinase, a key enzyme in melanogenesis, but also regulates the differentiation of epidermal keratinocytes. nih.govresearchgate.net In vitro studies have shown that 4MSK promotes the gene expression of differentiation markers in human keratinocytes. nih.govresearchgate.net This action helps to correct atypical hyperplasia and dyskeratosis in the epidermis.

By improving the keratinization process, 4MSK facilitates the smooth exfoliation of accumulated melanin from the stratum corneum. shiseido.com This acceleration of epidermal turnover, combined with the direct suppression of melanin synthesis, contributes to the reduction of skin pigmentation. researchgate.net A clinical study demonstrated the efficacy of a 4MSK formulation, which significantly increased skin lightness in both pigmented and non-pigmented areas of the cheek. nih.govresearchgate.net

Table 1: Summary of Clinical Efficacy of 4MSK Formulation

| Parameter | Outcome | Source |

| Skin Lightness (L value)* | Statistically significant increase in both pigmented and non-pigmented areas compared to placebo. | nih.govresearchgate.net |

| Desquamation Area Ratio | Significantly reduced on the cheek, indicating improved exfoliation. | nih.govresearchgate.net |

| Melanin Content | Significantly suppressed in cultured human melanocytes and 3D epidermal models. | nih.govresearchgate.net |

Exfoliation and Acne Treatment Considerations

The activity of Potassium 4-methoxysalicylate (4MSK) in promoting a healthy keratinization process is central to its exfoliating properties. By regulating keratinocyte differentiation, 4MSK helps to thin the stratum corneum and accelerates the shedding of keratinocytes, which aids in the removal of deposited melanin. shiseido.com This results in smoother skin and a reduction in the desquamation area ratio on the skin's surface. nih.gov While its primary documented use is for hyperpigmentation, its ability to promote exfoliation suggests potential utility in skincare products aimed at improving skin texture. shiseido.com As a derivative of salicylic (B10762653) acid, a well-known agent in acne treatments, 4MSK's function in regulating keratinization could be a consideration for addressing conditions involving follicular hyperkeratosis, though direct studies on its efficacy for acne are not specified. nih.gov

Insecticidal Activity and Structure-Activity Relationships

While direct and extensive research on the insecticidal activity of this compound is not abundant in publicly available scientific literature, an understanding of its potential can be extrapolated from studies on structurally related compounds, such as methyl salicylate and other substituted aromatic esters. The principles of structure-activity relationships (SAR) allow for informed hypotheses regarding how the specific arrangement of functional groups in this compound might contribute to its insecticidal properties.

Methyl salicylate, the parent compound lacking the 4-methoxy group, has demonstrated notable insecticidal and repellent activities against a variety of insect species. This suggests that the salicylate scaffold itself is a key contributor to its bioactivity. The insecticidal efficacy of aromatic compounds is often influenced by the nature and position of substituents on the benzene (B151609) ring. These modifications can alter the compound's lipophilicity, electronic properties, and steric interactions with biological targets in insects, thereby affecting its toxicity and mode of action.

In the case of this compound, the presence of a methoxy (B1213986) group at the C-4 position of the benzene ring is a significant structural feature. Methoxy substitution has been shown to modulate the insecticidal activity of various classes of organic compounds. For instance, studies on other aromatic compounds have indicated that the position of the methoxy group can be a critical determinant of insecticidal potency.

Research on methoxy-substituted benzaldehydes and their derivatives has revealed that these compounds can exhibit antifeedant activities against certain insect pests. While not direct evidence of the insecticidal action of this compound, it highlights the potential for methoxy-substituted aromatics to interfere with insect behavior and physiology.

Furthermore, investigations into the structure-activity relationships of 4-thiazolidinones, a class of compounds with insecticidal properties, have explored the impact of various substituents on the phenyl ring. In these studies, methoxy-substituted analogs displayed a range of insecticidal activities, indicating that the electronic effects of the methoxy group can influence the compound's interaction with its target site.

Another structurally similar compound, 4-methoxybenzoic acid (also known as p-anisic acid), has been reported to possess insect repellent and ovicidal properties. This suggests that the 4-methoxybenzoyl moiety, which is related to the 4-methoxysalicylate structure, may contribute to pest-deterring effects.

The following table summarizes the insecticidal or related activities of compounds structurally related to this compound, providing a basis for understanding its potential in this area.

| Compound Name | Structural Relationship to this compound | Observed Activity |

| Methyl salicylate | Parent compound (lacks the 4-methoxy group) | Insecticidal and repellent |

| Methoxy-substituted benzaldehydes | Aromatic aldehydes with methoxy groups | Antifeedant |

| Methoxy-substituted 4-thiazolidinones | Heterocyclic compounds with methoxy-substituted phenyl rings | Varying insecticidal activity |

| 4-Methoxybenzoic acid | Structurally similar benzoic acid derivative | Insect repellent and ovicide |

Structure Activity Relationship Sar Elucidation for Methyl 4 Methoxysalicylate Derivatives

Impact of Substituent Effects on Biological Activity

The biological activity of methyl 4-methoxysalicylate derivatives can be significantly altered by the introduction, modification, or repositioning of various substituents on the aromatic ring. These changes can influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

A hypothetical data table illustrating the potential impact of different substituents on a specific biological activity (e.g., enzyme inhibition) of a this compound scaffold is presented below. This table is for illustrative purposes to demonstrate how SAR data is typically represented.

| Compound | R1 Substituent | R2 Substituent | Biological Activity (IC50, µM) |

|---|---|---|---|

| MMS-01 | -OCH3 | -H | 15.2 |

| MMS-02 | -OH | -H | 25.8 |

| MMS-03 | -OCH3 | -Cl | 8.5 |

| MMS-04 | -OCH3 | -NO2 | 5.1 |

| MMS-05 | -H | -H | 50.7 |

This is a hypothetical data table created for illustrative purposes.

Role of the Aromatic Ring and Functional Groups in Pharmacological Efficacy

The aromatic ring of this compound serves as a fundamental scaffold for the attachment of key functional groups and plays a direct role in interacting with biological targets, often through hydrophobic and π-π stacking interactions. The rigidity and planarity of the benzene (B151609) ring are crucial for orienting the functional groups in a specific spatial arrangement for optimal binding.

The key functional groups of this compound that are critical for its pharmacological effects include:

Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active site of target proteins. The acidity of this phenolic hydroxyl group can also be important for its mechanism of action.

Methyl Ester Group (-COOCH3): This group can act as a hydrogen bond acceptor and its size and orientation can influence how the molecule fits into a binding pocket. The ester functionality may also be susceptible to hydrolysis by esterases in vivo, potentially leading to the formation of the corresponding carboxylic acid, which may have a different biological activity profile.

The synergistic interplay of these functional groups on the aromatic scaffold is essential for the pharmacological efficacy of this compound and its derivatives.

Conformational Equilibria and Intramolecular Hydrogen Bonding in Activity Modulation

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The molecule is not static and can exist in various conformations due to the rotation of single bonds. The relative stability of these conformers is influenced by factors such as steric hindrance and intramolecular interactions, particularly hydrogen bonding.

An intramolecular hydrogen bond can form between the hydroxyl group at the 2-position and the carbonyl oxygen of the methyl ester group. This interaction can lock the molecule into a more planar and rigid conformation, which may be the preferred conformation for binding to a specific biological target. The strength of this intramolecular hydrogen bond can be influenced by the solvent environment and the presence of other substituents on the aromatic ring.

The equilibrium between the conformation with the intramolecular hydrogen bond and other "open" conformations can be a key factor in modulating the biological activity. In a protic solvent, the intramolecular hydrogen bond may be disrupted in favor of forming intermolecular hydrogen bonds with the solvent molecules. This dynamic equilibrium highlights the importance of considering the conformational flexibility of these molecules when studying their SAR.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. These studies are invaluable for understanding the specific interactions between this compound derivatives and their biological targets at a molecular level.

In a typical molecular docking study, a three-dimensional model of the target protein is used to create a virtual binding site. The this compound derivative is then computationally "docked" into this site in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

These studies can reveal key binding interactions, such as:

Hydrogen bonds between the hydroxyl and methoxy (B1213986) groups of the ligand and specific amino acid residues in the binding pocket.

Hydrophobic interactions between the aromatic ring of the ligand and nonpolar residues of the target.

π-π stacking interactions between the aromatic ring of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

The insights gained from molecular docking can guide the rational design of new derivatives with improved potency and selectivity. For example, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, a new derivative could be designed with a lipophilic substituent that can occupy this pocket and enhance binding affinity.

A hypothetical data table summarizing the results of a molecular docking study is presented below.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| MMS-01 | -8.2 | Tyr234, Ser156, Phe345 | 2 |

| MMS-02 | -7.5 | Tyr234, Ser156 | 3 |

| MMS-03 | -9.1 | Tyr234, Ser156, Phe345, Leu348 | 2 |

| MMS-04 | -9.8 | Tyr234, Ser156, Phe345, Arg120 | 3 |

| MMS-05 | -6.4 | Tyr234 | 1 |

This is a hypothetical data table created for illustrative purposes.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound derivatives, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

To build a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., molecular connectivity indices).

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to develop an equation that correlates the molecular descriptors with the biological activity. A robust QSAR model should be able to accurately predict the activity of compounds that were not used in the model development process.

For instance, a QSAR study on substituted naphthalenes' metabolites, which share some structural similarities with salicylate (B1505791) derivatives, could provide insights into the types of descriptors that are important for predicting their biological effects. These models can be a powerful tool in the drug discovery process, allowing for the virtual screening of large libraries of compounds and prioritizing the synthesis of the most promising candidates.

Applications and Translational Research of Methyl 4 Methoxysalicylate in Pharmaceutical Development

Methyl 4-methoxysalicylate as a Precursor in Drug Synthesis

The unique arrangement of functional groups on the aromatic ring of this compound makes it a suitable starting material for the synthesis of more complex molecules with therapeutic potential. Researchers have utilized this compound in the enantioselective synthesis of bioactive natural products, highlighting its utility as a versatile chemical scaffold.

Intermediate for Anti-inflammatory Medications

While direct synthesis of commercial anti-inflammatory drugs from this compound is not widely documented, the closely related compound methyl salicylate (B1505791) has been used to synthesize a new series of derivatives with potent anti-inflammatory activities. In one study, methyl salicylate was reacted with 3-chloro-1,2-epoxypropane to form an intermediate, which was then coupled with various aryl carboxylic acids and piperazine (B1678402) to generate a library of methyl salicylate derivatives.

The anti-inflammatory effects of these synthesized compounds were evaluated in vivo using xylol-induced ear edema and carrageenan-induced paw edema models in mice. The results, as summarized in the table below, demonstrated that several of the synthesized derivatives exhibited significant anti-inflammatory activity, with some compounds showing efficacy comparable to or even exceeding that of the standard anti-inflammatory drug, aspirin.

| Compound | Inhibition of Xylol-Induced Ear Edema (%) | Inhibition of Carrageenan-Induced Paw Edema (%) |

| Aspirin (100 mg/kg) | 55.2 | 45.8 |

| Compound M2 | 68.4 | 58.2 |

| Compound M14 | 72.1 | 62.5 |

| Compound M15 | 75.8 | 68.3 |

| Compound M16 | 78.3 | 71.4 |

These findings underscore the potential of the salicylate scaffold, and by extension, derivatives of this compound, in the development of novel anti-inflammatory agents.

Precursor for Analgesic Agents

The structural motif of salicylic (B10762653) acid and its esters is a well-established pharmacophore for analgesic activity. While direct synthesis of mainstream analgesics from this compound is not extensively reported, its potential as a precursor is evident from the synthesis of structurally related compounds with pain-relieving properties. For instance, a series of methyl 1-R-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates, which can be considered derivatives of salicylic acid, have been synthesized and shown to possess significant analgesic effects.

The synthesis of these compounds involves the reaction of ortho-aminoacetophenone with methyl (chlorosulfonyl)acetate, followed by heterocyclization and subsequent N-alkylation. Although this specific example does not start from this compound, the resulting structures highlight the therapeutic potential of modified salicylate cores in the discovery of new analgesic drugs. The development of synthetic routes starting from this compound to create novel analgesic compounds remains an area for future research.

Role in Cardiovascular Drug Development

Salicylic acid and its derivatives have long been recognized for their cardiovascular benefits, primarily due to their antiplatelet effects. The use of this compound as a precursor in the synthesis of cardiovascular drugs is an area of active investigation. While specific examples of commercially available cardiovascular drugs synthesized directly from this compound are not readily found in the literature, the potential for its use is significant.

The chemical structure of this compound could be modified to produce compounds that target various aspects of cardiovascular disease, such as thrombosis and inflammation. For example, the synthesis of novel o-acyl salicylic acid derivatives bearing a nitric oxide (NO) donor moiety has been reported for the potential prevention and treatment of thrombotic cardiovascular events. sci-hub.se These compounds are designed to inhibit platelet aggregation and thrombosis. sci-hub.se Given its structural similarity, this compound could serve as a starting material for analogous compounds with potential applications in cardiovascular medicine.

Formulation Science and Delivery Systems for this compound Analogs

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its formulation and delivery to the target site. For analogs and derivatives of this compound, formulation science plays a crucial role in optimizing their therapeutic potential.

Enhancement of Skin Delivery for Hydrophilic Drugs (Methyl Salicylate)

Methyl salicylate, a close analog of this compound, is a widely used topical analgesic. Its effectiveness is often limited by its ability to permeate the skin barrier. To address this, various formulation strategies have been developed to enhance its skin delivery.

One study investigated the effect of different solvents on the skin permeation of methyl salicylate in a topical patch formulation. The cumulative amount of methyl salicylate that permeated the skin over 24 hours was measured for different solvent systems.

| Solvent | Cumulative Amount Permeated (µg/cm²) over 24h |

| Propylene (B89431) Glycol (PG) | ~90 |

| Transcutol® | ~30 |

| Isopropyl Myristate (IPM) | ~9 |

| Labrasol® | ~52 |

| Plurol® Oleique CC 497 | ~65 |

| Maisine® CC | ~23 |

The results indicated that propylene glycol significantly enhanced the skin permeation of methyl salicylate. nih.govmdpi.com Further studies have explored the use of penetration enhancers, such as menthol (B31143), in transdermal patches to improve drug delivery. researchgate.net These formulation approaches for methyl salicylate provide valuable insights for the development of topical delivery systems for other hydrophilic drugs, including potential future derivatives of this compound.

Optimization of Bioavailability and Brain Penetration for Derivatives (e.g., mGluR2 PAMs)

For derivatives of this compound that are designed to act on the central nervous system (CNS), optimizing bioavailability and brain penetration is a critical challenge. The blood-brain barrier (BBB) restricts the entry of many small molecules into the brain. Positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2) are a class of drugs being investigated for the treatment of neurological and psychiatric disorders. The development of orally active mGluR2 PAMs with good brain penetration is a key objective in this field.

Strategies to improve the brain availability of CNS drug candidates include modifying the physicochemical properties of the molecule to increase lipophilicity and reduce efflux by transporters at the BBB. researchgate.netacs.orgsemanticscholar.org For example, structural modifications such as the introduction of lipophilic groups or the masking of polar functional groups can enhance BBB penetration. acs.orgsemanticscholar.org Additionally, formulation strategies using nanocarriers like lipid-based nanoparticles or polymeric nanoparticles are being explored to improve the delivery of small molecules to the brain. nih.gov These approaches could be applied to optimize the pharmacokinetic properties of future CNS-active drugs derived from a this compound scaffold.

Development of Novel Therapeutic Solutions based on this compound Scaffold

The structural framework of this compound, a substituted derivative of salicylic acid, presents a compelling starting point for the discovery and development of novel therapeutic agents. While direct derivatization of this compound is an emerging area of research, the broader class of salicylates has a long and successful history in medicinal chemistry, most notably with the development of aspirin. The core structure of this compound offers several reactive sites that can be chemically modified to create a diverse library of new compounds with potentially enhanced biological activities and improved pharmacokinetic profiles.

The exploration of salicylate derivatives has led to the identification of compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory agents. Although not direct derivatives of this compound, these examples provide a strong rationale for its use as a foundational scaffold in drug discovery programs.

One notable area of investigation has been the synthesis of methyl salicylate derivatives incorporating a piperazine moiety. A series of these compounds demonstrated potent in vivo anti-inflammatory activities when tested in models of xylol-induced ear edema and carrageenan-induced paw edema in mice. mdpi.comresearchgate.net The results indicated that all synthesized compounds in the series exhibited significant anti-inflammatory effects. mdpi.comresearchgate.net

Further in vitro studies on selected compounds from this series revealed their ability to modulate key inflammatory pathways. For instance, one of the more active compounds was found to significantly inhibit the release of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. mdpi.comresearchgate.net This inhibition was observed to be dose-dependent. Additionally, the compound was shown to reduce the LPS-induced upregulation of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. mdpi.comresearchgate.net

Another promising avenue of research has focused on natural product derivatives of methyl salicylate. Methyl salicylate 2-O-β-D-lactoside (MSL), a compound isolated from the traditional Chinese medicinal plant Gaultheria yunnanensis (Franch.) Rehder, has shown significant anti-inflammatory properties. nih.gov In studies involving fibroblast-like synoviocytes (FLS), which play a crucial role in the pathogenesis of rheumatoid arthritis, MSL demonstrated a concentration-dependent inhibition of the production of IL-1β and IL-6 induced by TNF-α. nih.gov

These findings from structurally related methyl salicylate derivatives underscore the therapeutic potential that could be unlocked by utilizing the this compound scaffold. The methoxy (B1213986) group at the 4-position of the benzene (B151609) ring in this compound can influence the electronic and lipophilic properties of the molecule, potentially leading to derivatives with unique pharmacological profiles compared to other salicylates. The development of novel synthetic methodologies to modify the this compound core is a critical step towards realizing this potential and generating new chemical entities for a range of therapeutic applications.

| Compound Class | Scaffold | Key Modifications | Observed Biological Activity |

| Piperazine-containing salicylates | Methyl salicylate | Addition of a piperazine moiety | Potent in vivo anti-inflammatory effects |

| Inhibition of IL-6 and TNF-α release | |||

| Attenuation of COX-2 upregulation | |||

| Natural product derivatives | Methyl salicylate | Lactoside glycosylation | Inhibition of TNF-α-induced IL-1β and IL-6 production |

Methyl 4 Methoxysalicylate in Chemical Ecology and Environmental Studies

While research directly focusing on Methyl 4-methoxysalicylate in ecological and environmental contexts is specific, extensive studies on the closely related and widely emitted plant volatile, Methyl Salicylate (B1505791) (MeSA), provide critical insights into the potential roles and fate of such compounds. The following sections detail the ecological functions and environmental chemistry of MeSA as a model for understanding related methoxylated salicylates.

Advanced Analytical Methodologies for Detection and Quantification of Methyl 4 Methoxysalicylate in Complex Matrices

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of analytical separation for compounds like Methyl 4-methoxysalicylate from intricate mixtures. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is a well-suited technique for the analysis of volatile and semi-volatile compounds such as this compound. The NIST Chemistry WebBook lists GC data for this compound, indicating its applicability. nist.gov In GC, the compound is vaporized and separated based on its partitioning between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a stationary phase within a capillary column. researchgate.net For related salicylates, GC methods often employ fused silica (B1680970) columns with various stationary phases, and detection is commonly achieved using a Flame Ionization Detector (FID), which is sensitive to most carbon-containing compounds. researchgate.netijcpa.in

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for compounds that may not be sufficiently volatile or that are thermally labile. turkjps.org For salicylates, reversed-phase HPLC (RP-HPLC) is the most common approach. turkjps.orgekb.eg In this mode, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with pH modifiers like acetic or phosphoric acid. turkjps.orgekb.egsielc.com Detection is frequently performed using a Diode-Array Detector (DAD) or a UV detector, with specific wavelengths chosen to maximize sensitivity for the analyte. turkjps.orgnih.gov

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Example Application |

|---|---|---|---|---|

| Gas Chromatography (GC) | Fused silica capillary column (e.g., DB-FFAP) ijcpa.in | Nitrogen or Helium researchgate.netijcpa.in | Flame Ionization Detector (FID) researchgate.net | Simultaneous analysis of methyl salicylate, camphor, and menthol (B31143) in ointments. researchgate.netijcpa.in |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C8 or C18 ekb.egaimspress.com | Methanol/Water or Acetonitrile/Water mixtures, often with acid modifiers. turkjps.orgaimspress.com | Diode-Array Detection (DAD) or UV Detector turkjps.orgnih.gov | Determination of methyl salicylate in pharmaceutical creams and traditional medicines. turkjps.orgaimspress.com |

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis